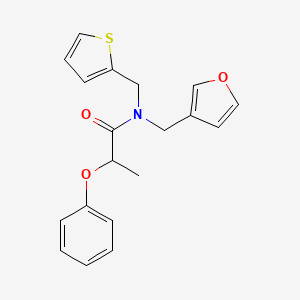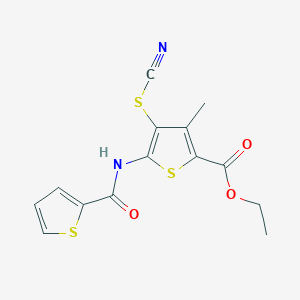![molecular formula C30H28FNO4 B2892478 1-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-naphthalen-1-ylethanone CAS No. 850903-00-3](/img/structure/B2892478.png)
1-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-naphthalen-1-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-naphthalen-1-ylethanone” is a chemical compound with the CAS Number: 865546-37-8 . It has a molecular weight of 317.36 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H20FNO3/c1-21-17-9-12-7-8-20-16 (15 (12)10-18 (17)22-2)11-23-14-5-3-13 (19)4-6-14/h3-6,9-10,16,20H,7-8,11H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the positions of the fluorine, oxygen, and nitrogen atoms, as well as the carbon skeleton.Physical And Chemical Properties Analysis
This compound has a molecular weight of 317.36 . It’s a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources .Wissenschaftliche Forschungsanwendungen
Molecular Sensing and Logic Gates
The compound's derivatives demonstrate potential in molecular sensing, particularly as chemosensors for metal ions. A study presents a chemosensor based on a naphthalene-quinoline conjugate, showcasing the compound's ability to act as a sensitive ratiometric sensor for Al3+ ions, with further application as a secondary sensor for F− ions. This application is significant for environmental monitoring and medical diagnostics, where precise detection of specific ions is crucial (Roy, Dey, & Roy, 2016).
Electronic and Optical Materials
Research into dihydroquinazolinone derivatives, closely related to the queried compound, reveals their utility in creating materials with significant photophysical properties. These materials demonstrate changes in their properties depending on solvent polarity, indicating potential applications in optoelectronic devices and sensors (Pannipara, Al‐Sehemi, Kalam, & Mohammed Musthafa, 2017).
Anticancer Research
Compounds structurally similar to 1-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-naphthalen-1-ylethanone have been explored for their cytotoxic activities. For example, acronycine analogues in the benzo[c]pyrano[3,2-h]acridin-7-one series have shown cytotoxic activities against murine leukemia cells in vitro, indicating potential applications in cancer treatment research (Bongui, Elomri, Cahard, Tillequin, Pfeiffer, Pierré, & Seguin, 2005).
Organic Synthesis and Chemical Reactions
The compound's framework is conducive to various organic synthesis reactions, leading to novel materials with potential applications in drug development and materials science. For instance, studies on the synthesis of highly conjugated arylpropenylidene-1,3-diazin-2-ones demonstrate the versatility of naphthalene derivatives in creating compounds with unique chemical properties (Seki, Aizawa, Sugaoi, Kimura, & Ohkura, 2008).
Pharmacology
Naphthoquinones, closely related to the queried compound, have been extensively reviewed for their pharmacological properties, including antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities. This broad spectrum of biological activities highlights the potential of such compounds in pharmaceutical research and drug development (Mbaveng & Kuete, 2014).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28FNO4/c1-34-28-16-22-14-15-32(30(33)17-21-8-5-7-20-6-3-4-9-25(20)21)27(26(22)18-29(28)35-2)19-36-24-12-10-23(31)11-13-24/h3-13,16,18,27H,14-15,17,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNUTTZXVZDYIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)CC3=CC=CC4=CC=CC=C43)COC5=CC=C(C=C5)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(naphthalen-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2892395.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea](/img/structure/B2892396.png)

![N-([1,1'-biphenyl]-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2892400.png)
![[5-(1-Aminoethyl)-4H-1,2,4-triazol-3-yl]acetic acid dihydrochloride](/img/structure/B2892402.png)

![5-Amino-1-(2-cyanoethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2892404.png)
![N-[4-(3-carbazol-9-yl-2-hydroxypropoxy)-3-methylphenyl]acetamide](/img/structure/B2892408.png)
![3-(2-methoxyphenyl)-9-propyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2892409.png)
![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate](/img/structure/B2892410.png)

![(2-Ethoxyphenyl){4-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2892415.png)
![5-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2892417.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2892418.png)